

Application Note: Utilizing Bromacil as a Positive Control in Photosynthesis Inhibition Assays

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Compound of Interest		
Compound Name:	Bromacil	
Cat. No.:	B1667870	Get Quote

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Introduction

Photosynthesis is the fundamental process by which plants, algae, and cyanobacteria convert light energy into chemical energy, forming the base of most of the Earth's food chains. The intricate machinery of photosynthesis, particularly Photosystem II (PSII), is a common target for many commercial herbicides. Photosynthesis inhibition assays are therefore critical tools in the discovery and development of new herbicides, for assessing the environmental impact of chemicals, and in fundamental plant biology research.

A robust and reliable positive control is essential for validating these assays, ensuring that the experimental system is responsive to known inhibitors. **Bromacil** is a well-characterized herbicide that serves as an excellent positive control.[1] It is a systemic, pre- and post-emergent herbicide that functions by inhibiting photosynthesis.[1] This application note provides detailed protocols for using **bromacil** as a positive control in two common types of photosynthesis inhibition assays: chlorophyll fluorescence measurement and oxygen evolution analysis.

Mechanism of Action: Bromacil



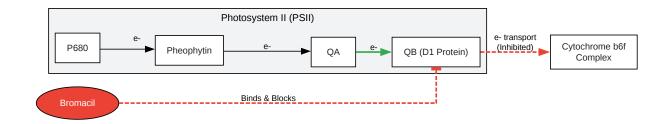
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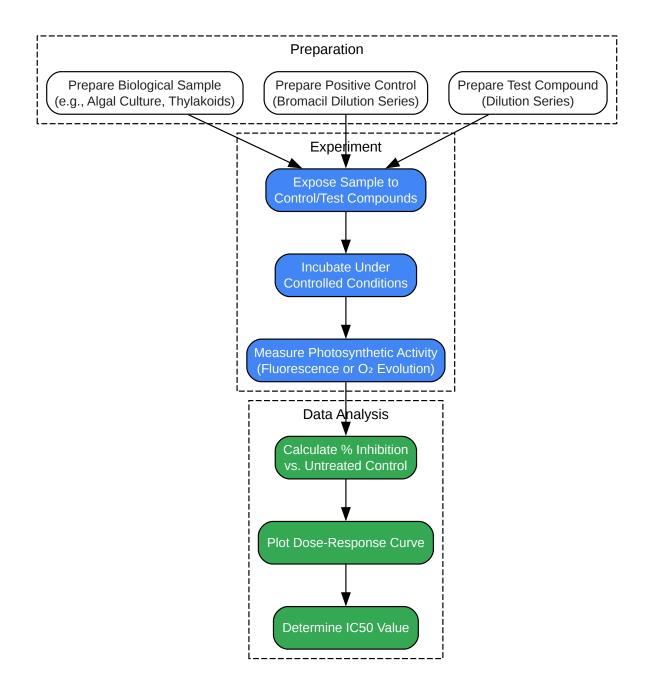
Bromacil belongs to the uracil family of herbicides and acts as a potent and specific inhibitor of photosynthesis.[2] Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, **bromacil** disrupts the photosynthetic electron transport chain by binding to the D1 protein at the QB-binding site of the PSII complex. This binding action blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. The blockage of electron flow halts the fixation of CO2 and the production of ATP and NADPH, the energy currencies required for plant growth. The ultimate death of the plant is caused by the accumulation of highly reactive molecules that destroy lipids and proteins, leading to loss of membrane integrity and cell death.









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References

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